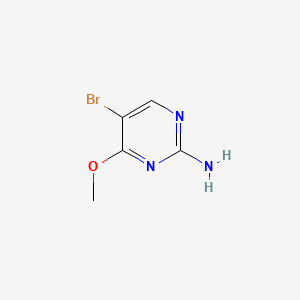

2-Amino-5-bromo-4-methoxypyrimidine

Description

Overview of Pyrimidine (B1678525) Heterocycles in Academic Research

Pyrimidines are six-membered heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 3. wjahr.comwjarr.com This structural motif is of fundamental importance in nature, forming the core of the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA. ignited.insciensage.info Beyond their biological roles, pyrimidine derivatives have garnered significant attention in academic and pharmaceutical research due to their diverse pharmacological activities. wjahr.comwjarr.com The pyrimidine scaffold is a versatile building block in the synthesis of a wide array of compounds with potential therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. wjarr.comsciensage.infobohrium.com The ease of synthesis and the ability to introduce various functional groups onto the pyrimidine ring allow for the systematic exploration of structure-activity relationships, making them a cornerstone of modern medicinal chemistry. sciensage.info

Rationale for Investigating 2-Amino-5-bromo-4-methoxypyrimidine

The specific compound, this compound, is a subject of research interest due to the unique combination of functional groups attached to the pyrimidine core. The amino group at the 2-position, the bromine atom at the 5-position, and the methoxy (B1213986) group at the 4-position each contribute to its distinct chemical properties and reactivity. cymitquimica.com The amino group can act as a hydrogen bond donor and a nucleophile, while the bromine atom provides a site for further chemical modifications, such as cross-coupling reactions. cymitquimica.com The methoxy group also influences the electronic properties of the ring system. This trifunctionalized pyrimidine serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activities. cymitquimica.comchemshuttle.com For instance, related 2-amino-5-bromopyrimidine (B17363) derivatives have been investigated for their antiviral properties. nih.gov

Scope and Research Objectives

The primary research objective concerning this compound is its utilization as a building block in synthetic organic chemistry. Investigations focus on its reactivity and the development of efficient synthetic routes to novel compounds. A key area of exploration is the regioselective substitution at the bromine-bearing carbon, allowing for the introduction of diverse functionalities. The resulting derivatives are then often screened for potential biological activities, contributing to the broader search for new therapeutic agents.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C5H6BrN3O. lookchem.com It typically exists as a solid at room temperature and is soluble in polar organic solvents. cymitquimica.com The presence of the amino group at the 2-position imparts basic properties to the molecule. cymitquimica.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5H6BrN3O |

| IUPAC Name | 5-bromo-4-methoxy-pyrimidin-2-amine |

| InChI Key | YGRROWNSCFWHHN-UHFFFAOYSA-N |

| Physical Form | Solid |

| Storage Temperature | 2-8°C, sealed in dry, dark place |

Source: cymitquimica.comsigmaaldrich.com

Synthesis and Reactivity

The synthesis of this compound and its derivatives is a key focus of research. While specific high-yield syntheses for this exact compound are not extensively detailed in the provided search results, general principles of pyrimidine chemistry suggest it can be prepared from appropriately substituted precursors. The reactivity of this compound is of significant interest. The bromine atom at the 5-position is a key functional group for further elaboration of the molecule through various cross-coupling reactions.

Research Applications and Findings

Research involving this compound and its close analogs has yielded several important findings. For example, studies on related 2-amino-5-bromo-4(3H)-pyrimidinones have demonstrated that substitutions at the C-6 position can lead to compounds with antiviral activity. nih.gov This highlights the potential of the 2-amino-5-bromopyrimidine scaffold as a basis for the development of new therapeutic agents.

Table 2: Selected Research Findings on Related 2-Amino-5-bromopyrimidine Derivatives

| Derivative | Research Focus | Key Finding | Reference |

|---|---|---|---|

| 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone | Antiviral Activity | Reported to induce interferon in rodents and cats. | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-4-methoxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRROWNSCFWHHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661759 | |

| Record name | 5-Bromo-4-methoxypyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36082-45-8 | |

| Record name | 5-Bromo-4-methoxypyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromo-4-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 5 Bromo 4 Methoxypyrimidine

Advanced Synthetic Routes to 2-Amino-5-bromo-4-methoxypyrimidine

The synthesis of this compound often involves carefully controlled reaction sequences to ensure the correct placement of functional groups on the pyrimidine (B1678525) ring.

Regioselective Synthesis Protocols

Regioselectivity is a critical aspect of synthesizing substituted pyrimidines. In the context of this compound, this involves the precise introduction of the amino, bromo, and methoxy (B1213986) groups at the C2, C5, and C4 positions, respectively. A common strategy involves starting with a pre-functionalized pyrimidine ring and introducing the substituents in a stepwise manner. For instance, the synthesis can commence with a di-substituted pyrimidine, followed by the selective introduction of the remaining groups. The order of these introductions is crucial to achieving the desired isomer.

A notable example of regioselective synthesis involves the lithiation of a protected 2-aminopyrimidine (B69317) derivative. This approach allows for the specific introduction of a substituent at a targeted position, often guided by the directing effects of existing functional groups. nih.govnih.gov

Lithiation-Substitution Approaches in Pyrimidine Derivatization

Lithiation followed by substitution is a powerful tool for the functionalization of heterocyclic compounds, including pyrimidines. clockss.org This method typically involves the use of a strong lithium base, such as n-butyllithium (n-BuLi), to deprotonate a specific carbon atom on the pyrimidine ring, creating a highly reactive lithiated intermediate. This intermediate can then be quenched with an electrophile to introduce a desired substituent. nih.govclockss.org

In the synthesis of pyrimidine derivatives, lithiation can be directed by existing substituents on the ring. clockss.org For instance, a methoxy group can direct lithiation to an adjacent position. However, the presence of multiple substituents can lead to challenges in controlling the regioselectivity of the lithiation. nih.gov The choice of the lithiating agent and reaction conditions, such as temperature and solvent, can significantly influence the outcome of the reaction. clockss.org For example, the use of sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can enhance regioselectivity. clockss.orgclockss.org

A study on the synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones utilized a highly regioselective lithiation-substitution protocol. nih.govnih.gov This highlights the utility of this approach in creating specifically substituted pyrimidine cores.

Mechanistic Insights into Pyrimidine Halogenation and Amination

The introduction of halogen and amino groups onto the pyrimidine ring proceeds through distinct mechanistic pathways.

Halogenation: The bromination of a pyrimidine ring is typically an electrophilic aromatic substitution reaction. The reactivity of the pyrimidine ring towards electrophiles is influenced by the electron-donating or -withdrawing nature of the existing substituents. An amino group at the C2 position and a methoxy group at the C4 position both act as activating groups, directing the incoming electrophile (bromine) to the C5 position. The reaction often employs a brominating agent such as N-bromosuccinimide (NBS).

Amination: The introduction of an amino group can be achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, on the pyrimidine ring. researchgate.netmdpi.com The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. The reaction mechanism generally involves the formation of a Meisenheimer complex as an intermediate. rsc.org The rate and success of the amination reaction are dependent on the nature of the leaving group, the nucleophilicity of the amine, and the reaction conditions. rsc.orgacs.org

Derivatization Strategies for this compound

The presence of three distinct functional groups on the this compound scaffold provides multiple avenues for further chemical modification.

Nucleophilic Substitution Reactions at Pyrimidine Ring Positions

The bromine atom at the C5 position of this compound is a key handle for nucleophilic substitution reactions. This is particularly relevant in cross-coupling reactions, where the bromine can be replaced by a variety of other functional groups. chemshuttle.comvulcanchem.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed to form new carbon-carbon bonds. mdpi.com

Furthermore, the methoxy group at the C4 position can also potentially undergo nucleophilic substitution, although this typically requires more forcing conditions compared to the displacement of the C5-bromo substituent. The relative reactivity of the different positions on the pyrimidine ring towards nucleophiles is a critical consideration in designing synthetic strategies. researchgate.net

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl-2-amino-4-methoxypyrimidine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 5-Amino-substituted-2-amino-4-methoxypyrimidine |

| Nucleophilic Aromatic Substitution | Various nucleophiles | 5-Substituted-2-amino-4-methoxypyrimidine |

Electrophilic Aromatic Substitution Reactions on this compound Scaffolds

While the pyrimidine ring is generally considered electron-deficient, the presence of the activating amino and methoxy groups can facilitate electrophilic aromatic substitution reactions, although to a lesser extent than in more electron-rich aromatic systems. The most likely position for electrophilic attack would be the C6 position, which is activated by both the C2-amino and C4-methoxy groups.

However, such reactions must be carefully controlled to avoid side reactions, such as reaction at the exocyclic amino group. Common electrophilic substitution reactions include nitration and formylation. mdpi.com For instance, nitration can introduce a nitro group, which can then be further transformed into other functional groups.

| Reaction Type | Reagent | Potential Product |

| Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | 2-Amino-5-bromo-6-nitro-4-methoxypyrimidine |

| Formylation | Vilsmeier-Haack reagent (e.g., POCl₃/DMF) | This compound-6-carbaldehyde |

Advanced Coupling Reactions for Functionalization

The bromine atom at the 5-position of this compound serves as a key handle for introducing a wide range of substituents through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity achievable from this starting material.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromo-pyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. acs.orgmdpi.com The reaction is tolerant of many functional groups and is widely used to synthesize biaryl compounds. smolecule.com For instance, the coupling of this compound with various aryl or heteroaryl boronic acids can lead to the formation of 5-aryl or 5-heteroaryl-2-amino-4-methoxypyrimidines. The choice of catalyst, base, and solvent is crucial for optimizing the reaction yield and minimizing side reactions like homocoupling. acs.orgresearchgate.net

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromo-pyrimidine and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. rug.nlnanochemres.org This reaction is instrumental in the synthesis of alkynylpyrimidines, which are valuable intermediates for further transformations or as target molecules in their own right. The reaction conditions, including the choice of solvent and the presence or absence of a copper co-catalyst, can significantly influence the reaction's efficiency. nanochemres.orglucp.netbeilstein-journals.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen bonds by reacting the bromo-pyrimidine with a primary or secondary amine. libretexts.org This method provides a direct route to 5-amino-substituted pyrimidine derivatives. The selection of the appropriate palladium catalyst and ligand is critical for achieving high yields and accommodating a broad range of amine substrates. libretexts.orgorganic-chemistry.org

Table 1: Overview of Advanced Coupling Reactions

| Coupling Reaction | Reactants | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | C-C (alkynyl) |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd catalyst, Ligand | C-N |

Oxidation and Reduction Pathways in this compound Chemistry

The functional groups present in this compound can undergo various oxidation and reduction reactions, although the pyrimidine ring itself is relatively stable.

Oxidation: The methoxy group can potentially be oxidized to an aldehyde or a carboxylic acid under strong oxidizing conditions, though this may lead to ring degradation. More commonly, the amino group can be the site of oxidation. However, specific and controlled oxidation of the methoxy or amino group without affecting other parts of the molecule can be challenging and often requires carefully selected reagents and reaction conditions.

Reduction: The bromine atom can be removed through reductive dehalogenation using various reducing agents, such as hydrogen gas with a palladium catalyst or other hydride sources, to yield 2-amino-4-methoxypyrimidine (B89509). The pyrimidine ring can also be reduced under more forcing conditions, but this is less common in synthetic applications focused on functionalization.

Preparation of Labeled this compound Derivatives for Research Applications

The synthesis of isotopically labeled derivatives of this compound is crucial for various research applications, including metabolic studies and as tracers in diagnostic imaging. google.com Labeling can be achieved by incorporating stable isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C), or radioactive isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C).

For example, deuterium-labeled derivatives can be prepared using deuterated reagents during the synthesis. cymitquimica.com A common strategy involves the use of a deuterated starting material or a deuterated reagent in one of the synthetic steps leading to the final compound.

Radioactively labeled compounds are often prepared in the final steps of a synthetic sequence to maximize the incorporation of the expensive and hazardous radioactive isotope. For instance, a tritiated derivative could be synthesized by introducing a tritium-labeled functional group. google.com The synthesis of such labeled compounds requires specialized laboratory facilities and handling procedures.

Computational and Theoretical Investigations of 2 Amino 5 Bromo 4 Methoxypyrimidine

Quantum Chemical Calculations for Molecular Structure Elucidation

Comprehensive data from quantum chemical calculations, which are fundamental for elucidating the three-dimensional structure and electronic nature of 2-Amino-5-bromo-4-methoxypyrimidine, could not be located.

Density Functional Theory (DFT) Applications in Geometry Optimization

No published studies were found that specifically detail the geometry optimization of this compound using Density Functional Theory (DFT). This type of analysis is critical for determining the most stable conformation of the molecule by calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Specific values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound are not available in the reviewed literature. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. While it is generally understood that the presence of a bromine atom can lower the LUMO energy in pyrimidine (B1678525) derivatives, enhancing their electrophilicity, precise energy values for this specific compound are not documented.

Evaluation of Molecular Reactivity Indices (e.g., Chemical Hardness/Softness)

A quantitative assessment of molecular reactivity indices such as chemical hardness, softness, electronegativity, and the electrophilicity index for this compound has not been reported. These global reactivity descriptors are derived from HOMO and LUMO energies and provide a theoretical framework for predicting how the molecule will interact with other chemical species.

Electronic Structure and Charge Distribution Analysis

A detailed analysis of the electronic structure and charge distribution, which is essential for understanding the molecule's polarity and intermolecular interactions, could not be compiled from the available sources.

Mulliken Charge and Atomic Polarizability Tensor (APT) Charge Calculations

No specific data from Mulliken or Atomic Polarizability Tensor (APT) charge calculations for this compound were found. These calculations provide a numerical value for the partial charge on each atom in the molecule, offering insights into its electrostatic potential and sites susceptible to nucleophilic or electrophilic attack.

Natural Bond Orbital (NBO) Analysis for Electron Transfer and Hyperconjugation Interactions

A Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure, including charge transfer and hyperconjugative interactions between orbitals. No NBO analysis specific to this compound has been published, which would otherwise offer a deeper understanding of the intramolecular electron delocalization and the stability imparted by these interactions.

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule, providing insights into its reactive behavior. This analysis helps in identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attacks. In MEP maps, different colors represent varying electrostatic potential values. Typically, regions of negative potential, which are prone to electrophilic attack, are colored red, while regions of positive potential, indicating sites for nucleophilic attack, are colored blue. The potential decreases in the order of blue > green > yellow > orange > red.

Molecular Dynamics and Simulation Studies

For instance, MD simulations performed on derivatives of 2,4-diaminopyrimidine (B92962), a class of compounds structurally related to this compound, have been used to analyze the stability of the ligand-protein complex. scielo.br Such studies typically run for nanoseconds to observe the dynamic movements of the ligand within the binding pocket. Key parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the calculation of binding free energies are monitored to understand the interaction dynamics. A stable RMSD trajectory for the ligand suggests that it remains securely bound within the active site of the protein. researchgate.net In a study on a 2,4-diaminopyrimidine derivative, the binding free energy was calculated to be -3.47 Kcal/mol, indicating a stable binding interaction with its target, mt-DHFR. scielo.br These approaches would be instrumental in evaluating the stability and dynamic behavior of this compound when bound to a specific protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. scielo.brmdpi.com

The development of a QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds, such as derivatives of this compound, with experimentally determined biological activities (e.g., IC50 values) is compiled. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters. scielo.br

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the molecular descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously evaluated using internal and external validation techniques to ensure its robustness and reliability. nih.gov

For derivatives of this compound, QSAR models could be developed to predict their potential as, for example, kinase inhibitors or antiviral agents. By identifying the key molecular features that influence activity, these models can guide the rational design of new, more potent, and selective analogs. For example, a QSAR study on 4-amino-2,6-diarylpyrimidine-5-carbonitriles revealed that compounds with low dipole moments and specific charge distributions on the pyrimidine ring were associated with higher anti-inflammatory activity. scielo.br

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein. This technique is widely used in drug discovery to understand the binding mechanism of a compound and to estimate the strength of the interaction. researchgate.net The process involves placing the ligand in various conformations within the binding site of the protein and scoring these poses based on a scoring function that approximates the binding affinity.

In the case of this compound, molecular docking studies would be crucial for identifying its potential biological targets and for elucidating the specific interactions that govern its binding. For example, docking simulations could be performed against the active sites of various kinases, a common target for pyrimidine-based inhibitors.

Binding mode analysis involves a detailed examination of the interactions between a ligand and its target protein as predicted by molecular docking. This analysis identifies key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the stability of the ligand-protein complex.

While specific binding mode analysis for this compound is not detailed in the provided search results, studies on analogous compounds offer valuable insights. For instance, a molecular docking study of 2-amino-5-methyl pyridine (B92270) revealed its binding mode within a rigid protein receptor. researchgate.net For this compound, it is anticipated that the amino group and the nitrogen atoms in the pyrimidine ring would act as hydrogen bond donors and acceptors, respectively. The methoxy (B1213986) group could also participate in hydrogen bonding. The bromine atom, being a bulky and lipophilic substituent, could engage in hydrophobic interactions within the binding pocket.

Molecular docking programs use scoring functions to estimate the binding energy or affinity of a ligand for its target protein. The binding energy is a measure of the strength of the interaction, with lower (more negative) values indicating a more stable complex.

Computational studies on compounds analogous to this compound have reported predicted binding energies. In a docking study of 2-amino-5-methyl pyridine, a binding energy of -3.32 kcal/mol was calculated. researchgate.net Another study involving a derivative of 2,4-diaminopyrimidine reported a binding free energy of -3.47 Kcal/mol based on molecular dynamics simulations. scielo.br These values suggest a favorable binding affinity for their respective targets. The predicted binding energies for this compound would depend on the specific protein target and the computational methods employed.

| Compound | Target | Predicted Binding Energy (kcal/mol) | Computational Method |

| 2-Amino-5-methyl pyridine | Rigid Protein Receptor | -3.32 | Molecular Docking |

| 2,4-Diaminopyrimidine derivative | mt-DHFR | -3.47 | Molecular Dynamics |

Mechanistic Investigations of Biological Activities and Pharmacological Relevance of 2 Amino 5 Bromo 4 Methoxypyrimidine Derivatives

Anti-inflammatory Action and Cyclooxygenase (COX) Inhibition Mechanisms

Derivatives of 2-amino-5-bromo-4-methoxypyrimidine have been investigated for their anti-inflammatory potential, which is often linked to the inhibition of cyclooxygenase (COX) enzymes. These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins. There are two primary isoforms, COX-1 and COX-2; COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is a key target for anti-inflammatory drugs.

Studies on various pyrimidine (B1678525) derivatives have demonstrated their capacity to selectively inhibit COX-2. mdpi.comnih.gov This selectivity is a crucial attribute, as it can potentially reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective functions of COX-1. The mechanism of inhibition often involves the compound binding to the active site of the COX-2 enzyme, thereby preventing the binding of arachidonic acid and subsequent prostaglandin (B15479496) synthesis. The larger binding pocket in the active site of COX-2 compared to COX-1 is a structural feature that can be exploited for designing selective inhibitors. mdpi.com

| Compound Class | Target Enzyme(s) | Observed Effect |

| Pyrimidine Derivatives | COX-2 | Selective inhibition, comparable to meloxicam (B1676189) nih.gov |

| Pyrimidine Derivatives | COX-1 | Weaker inhibition compared to COX-2 mdpi.com |

| Tetrahydrobenzo[b]thiophene Derivatives | Inflammatory Mediators | Inhibition of NO, IL-1β, IL-6, TNF-α, PGE2 nih.gov |

| Pyrimidine Derivatives (L1, L2) | Reactive Oxygen Species (ROS) | Reduction of free radical levels nih.gov |

Antimicrobial Activity: Mechanistic Pathways

The antimicrobial potential of pyrimidine derivatives has been an area of active research. While specific studies on this compound are limited, the broader class of pyrimidine analogs has shown promise. The proposed mechanisms of action are diverse and depend on the specific structural modifications of the pyrimidine core.

One of the key mechanistic pathways involves the disruption of the bacterial cell membrane. Certain related compounds, such as 5-amino-4-quinolones, have been identified as potent agents against Gram-positive bacteria, including multidrug-resistant strains. nih.gov These compounds are thought to selectively disrupt the integrity of the bacterial membrane, leading to leakage of cellular contents and ultimately cell death, while showing no hemolytic activity against host cells. nih.gov This membrane-centric mechanism is advantageous as it may be less prone to the development of resistance compared to mechanisms that target specific enzymes. nih.gov

Another potential mechanism is the inhibition of essential bacterial enzymes. Pyrimidine is a fundamental component of nucleic acids (DNA and RNA), and its analogs can interfere with the synthesis of these vital macromolecules. By acting as antimetabolites, these compounds can inhibit enzymes involved in folate synthesis or nucleotide biosynthesis pathways, thereby halting bacterial growth and proliferation.

Anticancer Research and Antineoplastic Mechanisms of Action

Pyrimidine derivatives are a well-established class of anticancer agents, with several compounds used clinically for the treatment of various cancers. nih.gov The antineoplastic activity of this compound derivatives is being explored, with research pointing towards several interconnected mechanisms of action.

The primary mechanisms include the inhibition of cancer cell proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors). nih.gov Brominated compounds, in particular, have demonstrated potent anticancer activity through these pathways. nih.gov For instance, the incorporation of brominated pyrimidine analogs like 5-bromo-2'-deoxyuridine (B1667946) into DNA can lead to cell cycle arrest and apoptosis. nih.gov

A significant focus of anticancer research for pyrimidine analogs is their ability to act as kinase inhibitors. Protein kinases are a large family of enzymes that regulate a multitude of cellular processes, and their dysregulation is a common feature of cancer. Overexpression of protein kinases is often associated with increased cell proliferation and tumor growth. mdpi.com

Pyrimidine-based compounds have been designed to target specific kinases that are crucial for cancer cell survival and proliferation. These include receptor tyrosine kinases like EGFR, FGFR1, and VEGFR, as well as non-receptor tyrosine kinases. mdpi.comresearchgate.net For example, thieno[2,3-d]pyrimidine (B153573) derivatives have shown potent inhibitory activity against various kinases involved in oncogenic signaling. mdpi.comresearchgate.net

Furthermore, the principles of kinase inhibition have been extensively studied with compounds targeting kinases like Leucine-Rich Repeat Kinase 2 (LRRK2), which is associated with Parkinson's disease but provides valuable insights into inhibitor design. nih.govnih.gov Researchers have developed both Type I inhibitors, which bind to the active conformation of the kinase, and Type II inhibitors, which uniquely target and stabilize the inactive kinase conformation. nih.govnih.gov This ability to selectively target different conformational states of a kinase offers a sophisticated strategy for modulating its activity and presents a promising avenue for developing novel anticancer therapeutics based on the pyrimidine scaffold.

| Kinase Target | Compound Class | Significance in Cancer |

| Tyrosine Kinases (EGFR, HER2) | 4-amino-thienopyrimidines | Inhibition of overexpressed kinases in cancer cells mdpi.com |

| B-Raf Kinases | 4-amino-tienopyrimidine analogues | Targeting a key enzyme in cell growth and survival pathways mdpi.com |

| LRRK2 | Pyrimidine-based inhibitors | Model for designing conformation-specific kinase inhibitors nih.govnih.gov |

| PI3K | Morpholino pyrimidine, Thieno pyrimidine | Targeting a key pathway in B-cell malignancies and solid tumors nih.gov |

The antineoplastic effects of this compound derivatives are rooted in their interaction with critical cellular pathways that govern cell fate. By inhibiting key enzymes like kinases, these compounds can modulate signaling cascades involved in cell proliferation, apoptosis, and immune responses.

For example, inhibition of the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer, is a known mechanism for some pyrimidine derivatives. nih.gov By blocking this pathway, these compounds can suppress tumor growth and induce apoptosis. Similarly, interference with the signaling pathways regulated by growth factor receptors (like EGFR and VEGFR) can halt the proliferative signals that drive cancer progression and inhibit the development of a tumor-supporting vasculature. mdpi.com The ability of these compounds to induce cell cycle arrest, often at the G2/M phase, is another important mechanism that prevents cancer cells from dividing and multiplying. nih.gov

Antiviral Properties and Mechanism-Based Studies

The structural similarity of pyrimidine derivatives to the nucleobases of DNA and RNA makes them prime candidates for antiviral drug development. A series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives have been synthesized and evaluated for their antiviral activity. nih.gov While some of these compounds showed activity against various virus strains, their efficacy was often observed at concentrations close to their cytotoxic threshold, indicating a narrow therapeutic window. nih.gov

The primary mechanism of antiviral action for many pyrimidine nucleoside analogs is the inhibition of viral replication. This can occur through several pathways, including:

Inhibition of Viral Polymerase: The pyrimidine analog can be incorporated into the growing viral DNA or RNA chain, leading to chain termination.

Competitive Inhibition: The compound can compete with natural nucleosides for the active site of viral enzymes essential for replication.

Research on other pyrimidine derivatives, including 4-amino and 4-methoxy pyrimidines, has demonstrated significant activity against viruses like the Hepatitis B virus (HBV), including lamivudine-resistant strains. nih.gov These findings support the potential of the this compound scaffold as a basis for developing new antiviral agents. nih.gov

Enzyme Inhibition and Activation Studies for this compound and its Derivatives

The biological activities of this compound and its derivatives are largely dictated by their ability to interact with and modulate the function of various enzymes. As discussed in previous sections, this class of compounds has been shown to inhibit several key enzymes implicated in disease.

A summary of the enzyme inhibition profile for pyrimidine derivatives includes:

Cyclooxygenases (COX-1 and COX-2): Selective inhibition of COX-2 is a hallmark of many pyrimidine-based anti-inflammatory agents. mdpi.comnih.gov

Protein Kinases: A wide range of kinases, including receptor and non-receptor tyrosine kinases, are targets for pyrimidine derivatives in anticancer research. mdpi.comnih.gov

Nitric Oxide Synthase (NOS): Some related aminopyridine compounds have been shown to be potent inhibitors of the inducible nitric oxide synthase (NOS II) enzyme, which is involved in inflammatory processes. nih.gov

Viral Enzymes: As noted, viral polymerases and other enzymes essential for viral replication are key targets for pyrimidine-based antiviral compounds. nih.gov

These enzyme inhibition studies are crucial for understanding the structure-activity relationships (SAR) of this compound derivatives. By identifying the specific structural features that confer potency and selectivity for a particular enzyme, researchers can rationally design more effective and safer therapeutic agents.

| Enzyme | Biological Role | Implication of Inhibition by Pyrimidine Derivatives |

| Cyclooxygenase-2 (COX-2) | Inflammation, Pain | Anti-inflammatory effects with potentially fewer side effects mdpi.comnih.gov |

| Protein Kinases (e.g., EGFR, B-Raf, PI3K) | Cell Growth, Proliferation, Survival | Anticancer activity by blocking oncogenic signaling pathways mdpi.comnih.gov |

| Inducible Nitric Oxide Synthase (NOS II) | Inflammation | Reduction of inflammatory responses nih.gov |

| Viral Polymerases | Viral Replication | Antiviral activity by halting the propagation of viruses nih.gov |

Investigation of Molecular Targets and Ligand-Target Interactions of this compound Derivatives

The therapeutic potential of this compound derivatives is intrinsically linked to their ability to interact with specific biological macromolecules. Understanding these molecular targets and the nature of the ligand-target interactions is paramount for rational drug design and the development of novel therapeutic agents. While direct studies on the molecular targets of derivatives synthesized specifically from this compound are not extensively documented in publicly available research, the broader class of 2-aminopyrimidine (B69317) derivatives has been the subject of numerous mechanistic investigations. These studies provide valuable insights into the probable molecular targets and interaction patterns for derivatives of the title compound.

Research into structurally related 2-aminopyrimidine compounds has revealed their activity against a range of biological targets, primarily protein kinases and other enzymes involved in critical cellular processes. The pyrimidine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to form key interactions within the binding sites of various enzymes.

Kinase Inhibition

A significant area of investigation for 2-aminopyrimidine derivatives has been their role as kinase inhibitors. Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminopyrimidine core can serve as a versatile scaffold for developing potent and selective kinase inhibitors.

One notable target for aminopyrimidine derivatives is Aurora A kinase , a key regulator of mitosis. Inhibition of Aurora A can lead to mitotic arrest and apoptosis in cancer cells. Structure-based drug design has led to the development of pyrimidine-based derivatives that can effectively inhibit Aurora A kinase activity. These inhibitors often work by occupying the ATP-binding pocket of the kinase, forming hydrogen bonds and hydrophobic interactions with key amino acid residues.

Another important kinase target is Polo-like kinase 4 (PLK4) , a master regulator of centriole duplication. Overexpression of PLK4 is associated with tumorigenesis, making it an attractive target for cancer therapy. Studies on 5-chloro-2-amino-pyrimidine derivatives have demonstrated potent inhibition of PLK4. These compounds have been shown to induce mitotic arrest and apoptosis in cancer cell lines.

Other Enzymatic Inhibition

Beyond kinases, derivatives of 2-aminopyrimidines have been shown to inhibit other classes of enzymes. For instance, certain 2-aminopyrimidine derivatives have been identified as inhibitors of β-glucuronidase . This enzyme is implicated in the pathophysiology of various diseases, and its inhibition is a valid therapeutic strategy. Molecular docking studies have revealed that these derivatives can bind to the active site of β-glucuronidase, forming crucial hydrogen bonds and hydrophobic interactions with key residues.

Furthermore, the core structure of 2,4-diaminopyrimidine (B92962), which is closely related to this compound, has been utilized to develop inhibitors of dihydrofolate reductase (DHFR) . This enzyme is essential for the synthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer agents. Derivatives based on a 2,4-diamino-5-bromopyrimidine scaffold have been synthesized and evaluated for their anti-tubercular activity, targeting the DHFR enzyme in Mycobacterium tuberculosis.

The table below summarizes the molecular targets and key ligand-target interactions for various classes of 2-aminopyrimidine derivatives, which can be considered representative for derivatives of this compound.

| Derivative Class | Molecular Target | Key Ligand-Target Interactions | Therapeutic Area |

|---|---|---|---|

| Pyrimidine-based derivatives | Aurora A Kinase | Hydrogen bonding with the hinge region, hydrophobic interactions within the ATP-binding pocket. | Oncology |

| 5-Chloro-2-amino-pyrimidine derivatives | Polo-like kinase 4 (PLK4) | Formation of hydrogen bonds with the kinase hinge region, occupation of the ATP-binding site. | Oncology |

| 2-Aminopyrimidine derivatives | β-Glucuronidase | Hydrogen bonds with active site residues, hydrophobic interactions. | Various |

| 2,4-Diamino-5-bromopyrimidine derivatives | Dihydrofolate Reductase (DHFR) | Hydrogen bonding with key active site residues, mimicking the binding of the natural substrate. | Infectious Diseases (Tuberculosis) |

Emerging Applications and Future Research Directions of 2 Amino 5 Bromo 4 Methoxypyrimidine

Role in Advanced Materials Science

The distinct functionalities of 2-Amino-5-bromo-4-methoxypyrimidine make it a promising precursor in the field of materials science. The interplay between its electron-donating amino and methoxy (B1213986) groups and the reactive bromo group allows for the systematic construction of novel organic materials with highly specific properties. bldpharm.com

This compound serves as a foundational unit for synthesizing advanced halogenated materials. The bromine atom at the 5-position is a particularly useful handle for synthetic chemists, enabling a variety of cross-coupling reactions, such as Suzuki or Stille couplings. These reactions allow for the precise introduction of different organic moieties, effectively extending the molecule's conjugation and tuning its electronic and optical characteristics. The amino and methoxy substituents act as strong electron-donating groups, which polarize the pyrimidine (B1678525) ring and influence the frontier molecular orbital energies (HOMO/LUMO), a critical factor in determining a material's electronic behavior. caymanchem.comresearchgate.net By carefully selecting the coupling partners, researchers can design materials with tailored properties, such as specific band gaps for semiconducting applications or non-linear optical responses. researchgate.net

Table 1: Influence of Substituents on Material Properties

| Substituent | Position | Chemical Role | Impact on Material Properties |

| Amino Group | 2 | Electron-Donating | Modulates electronic properties, enhances solubility, provides site for hydrogen bonding. |

| Bromo Group | 5 | Reactive Site, Halogen Bonding | Enables post-synthesis modification via cross-coupling reactions; can participate in halogen bonding to direct crystal packing. |

| Methoxy Group | 4 | Electron-Donating | Influences electronic properties, solubility, and steric interactions. |

The customizable electronic structure of molecules derived from this compound makes them attractive candidates for use in optoelectronic devices. bldpharm.com In the context of OLEDs, materials with donor-acceptor (D-A) architectures are often employed to achieve efficient light emission. researchgate.net The electron-rich 2-amino-4-methoxypyrimidine (B89509) core can function as the donor part of such a system. By coupling an electron-accepting molecule at the 5-position (via the bromine), it is possible to create materials with efficient intramolecular charge transfer, a key process for thermally activated delayed fluorescence (TADF) in third-generation OLEDs. researchgate.net Similarly, for organic photovoltaic cells, this D-A strategy is fundamental for creating materials that can efficiently absorb solar radiation and separate charges. The compound's derivatives are also being explored for use in chemical sensors, where interaction with an analyte would alter the molecule's electronic or photophysical properties, leading to a detectable signal.

Development of Novel Dyes and Pigments from this compound Scaffolds

The structural framework of this compound is a suitable starting point for the development of new organic dyes and pigments. bldpharm.com The creation of a chromophore—the part of a molecule responsible for its color—relies on having an extended system of conjugated double bonds. The reactive bromine atom on the pyrimidine ring allows for the attachment of various aromatic and heterocyclic groups through cross-coupling chemistry. This process can extend the π-conjugated system, shifting the molecule's light absorption profile from the ultraviolet into the visible spectrum and thereby generating color. The amino and methoxy groups can act as auxochromes, modifying the intensity and wavelength of the color. This synthetic versatility opens up possibilities for creating a library of novel dyes with a wide range of colors and properties for potential use in textiles, inks, and coatings.

Contributions to Agrochemical Innovation

The pyrimidine ring is a core component of many biologically active molecules, including a number of successful agrochemicals. The scaffold of this compound provides a template for the discovery of new herbicides and pesticides. A notable example of innovation in this area is the development of the herbicide Flufenauxirim. chemrobotics.in This complex molecule, identified as 6-amino-2-[2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl]-5-methoxypyrimidine-4-carboxylic acid, contains a substituted amino-methoxypyrimidine core. chemrobotics.in It demonstrates excellent herbicidal activity against a variety of weeds at low application rates, showcasing the potential for developing highly potent and selective agrochemicals from this class of compounds. chemrobotics.in

Table 2: Example of a Pyrimidine-Based Agrochemical

| Compound Name | IUPAC Name | CAS Registry Number | Primary Activity |

| Flufenauxirim | 6-amino-2-[2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl]-5-methoxypyrimidine-4-carboxylic acid | 3054208-46-4 | Herbicide chemrobotics.in |

Radiopharmaceutical Development and Imaging Agent Research

There is a growing interest in using pyrimidine derivatives for the development of radiopharmaceuticals, particularly for positron emission tomography (PET) imaging. PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. This requires the synthesis of a tracer molecule that can selectively bind to a biological target (like a receptor or enzyme) and is labeled with a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F).

Researchers have successfully developed ¹⁸F-labeled antagonists based on pyrimidine scaffolds for imaging the GluN2B subunit of NMDA receptors in the brain, which are implicated in various neurological disorders. researchgate.net For instance, the tracer [18F]N2B-0518 (2-((1-(4-[¹⁸F]fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)methoxy)-5-methoxypyrimidine) has shown high specificity for the GluN2B subunit in preclinical studies. researchgate.net The synthesis of such tracers often involves introducing the radionuclide in the final step onto a precursor molecule. The this compound scaffold is suitable for such applications, as its structure can be elaborated into a target-specific ligand, with the bromo- or another functional group serving as a potential site for radiolabeling reactions. uni-tuebingen.de

Future Perspectives in Medicinal Chemistry and Drug Discovery

The pyrimidine nucleus is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds, including the nucleobases of DNA and RNA. semanticscholar.org This makes this compound an attractive starting point for drug discovery programs.

Research has shown that derivatives of this scaffold have potential therapeutic applications. For example, a series of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives were synthesized and evaluated as inhibitors of UNC51-like kinase 1 (ULK1), a protein involved in autophagy in cancer. nih.gov One of the most potent compounds, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine, was found to inhibit the proliferation of non-small cell lung cancer cells and induce apoptosis. nih.gov Furthermore, related pyrimidine structures have been investigated for a range of biological activities, including antiviral (anti-HIV), antibacterial, and antifungal properties. nih.govresearchgate.net The synthetic tractability of the this compound core allows for the creation of large libraries of related compounds for screening against various diseases, holding promise for the discovery of future therapeutic agents.

Table 3: Examples of Medically Relevant Pyrimidine Derivatives

| Derivative Class | Therapeutic Area | Mechanism of Action | Source |

| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amines | Oncology (NSCLC) | ULK1 Kinase Inhibition, Autophagy Blockade | nih.gov |

| 2-amino-5-bromo-4(3H)-pyrimidinones | Virology | Antiviral Activity | nih.gov |

| General Pyrimidine Derivatives | Infectious Disease | Anti-HIV, Antibacterial, Antifungal | researchgate.net |

Green Chemistry Approaches in the Synthesis and Application of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to minimize environmental impact and enhance safety. For a compound like this compound, which is a valuable building block in medicinal chemistry, adopting greener synthetic routes is of paramount importance. Traditional methods for the synthesis of pyrimidine derivatives often involve hazardous solvents, toxic reagents, and generate significant waste. scialert.net In contrast, green chemistry focuses on the use of safer solvents, renewable starting materials, and energy-efficient processes to produce high yields with minimal byproducts. bldpharm.com

The development of sustainable methods for the synthesis of pyrimidine derivatives is an active area of research. chemicalbook.com These approaches not only address environmental concerns but also offer economic benefits through reduced reaction times, simpler work-up procedures, and the potential for catalyst recycling. scialert.net The application of these green principles to the synthesis of this compound can lead to more sustainable and efficient production of this important chemical intermediate.

Conventional vs. Green Synthetic Approaches for Pyrimidines

Conventional methods for synthesizing pyrimidine rings often rely on condensation reactions that can require harsh conditions and produce significant waste. For instance, the synthesis of related compounds like 2-amino-5-bromopyrimidine (B17363) has been achieved using N-bromosuccinimide in acetonitrile, while other methods for substituted pyrimidines may use strong bases like sodium hydroxide (B78521) or sodium ethoxide. scialert.netgoogle.com A common route to introduce a bromo substituent is through the use of brominating agents in chlorinated solvents like dichloromethane (B109758) or chloroform, which are environmentally hazardous. nih.gov

In contrast, green chemistry offers a variety of alternative strategies that are more environmentally benign. These include microwave-assisted synthesis, the use of ultrasound, solvent-free reaction conditions, and the application of eco-friendly catalysts. scialert.netnih.gov For example, a solvent-free, three-component condensation reaction has been used for the synthesis of dihydropyrimido[4,5-d] pyrimidines, showcasing a greener approach to similar heterocyclic systems. scialert.net

| Feature | Conventional Synthesis of Substituted Pyrimidines | Potential Green Synthesis for this compound |

| Solvents | Often uses hazardous solvents like chloroform, dichloromethane, and acetonitrile. google.comnih.gov | Utilization of safer solvents such as water, ethanol, or ionic liquids. researchgate.net |

| Reagents | Employs toxic and hazardous reagents like N-bromosuccinimide and strong bases. google.com | Use of less hazardous reagents and catalysts, potentially including enzymatic or biocatalytic approaches. |

| Energy | Typically relies on conventional heating methods, which can be energy-intensive. | Application of energy-efficient techniques like microwave irradiation and ultrasound. scialert.net |

| Waste | Can generate significant amounts of waste, including halogenated organic compounds. | Aims for higher atom economy and generates less waste, with easier-to-handle byproducts. |

| Reaction Time | Reactions can be lengthy, sometimes requiring overnight stirring. google.com | Often results in significantly shorter reaction times. scialert.net |

Microwave-Assisted and Ultrasound-Promoted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. scialert.net This technique can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. For the synthesis of pyrimidine derivatives, microwave irradiation has been successfully employed in various cyclocondensation reactions, often in solvent-free conditions or with green solvents. google.com The application of microwave technology to the synthesis of this compound could offer a more rapid and efficient alternative to conventional heating methods.

Similarly, ultrasound has been shown to promote the synthesis of pyrimidine derivatives. Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones, leading to more efficient mixing and mass transfer. Ultrasound-assisted synthesis of pyrimidines has been demonstrated to be faster and higher-yielding compared to traditional thermal methods. This approach could be particularly beneficial for the synthesis of this compound, potentially reducing energy consumption and reaction times.

Use of Greener Solvents and Catalysts

The choice of solvent is a critical aspect of green chemistry. Traditional syntheses of pyrimidines often use volatile and toxic organic solvents. scialert.net A key green chemistry approach is the replacement of these with safer alternatives like water, ethanol, or ionic liquids. researchgate.net Water is an especially attractive green solvent due to its non-toxic nature, non-flammability, and abundance. The synthesis of various pyrimidine derivatives has been successfully carried out in aqueous media, demonstrating the feasibility of this approach.

The use of green catalysts is another cornerstone of sustainable synthesis. These can include biocatalysts, phase-transfer catalysts, or recyclable solid-supported catalysts. For instance, diammonium hydrogen phosphate (B84403) has been used as an inexpensive and effective catalyst for the synthesis of pyrido[2,3-d]pyrimidines in water. The development of a catalytic system for the synthesis of this compound that operates in a green solvent would represent a significant advancement in its sustainable production.

| Green Chemistry Technique | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, and improved energy efficiency. scialert.net |

| Ultrasound-Promoted Synthesis | Shorter reaction times and increased yields compared to conventional methods. |

| Solvent-Free Reactions | Reduces solvent waste and can simplify product purification. scialert.net |

| Use of Green Solvents (e.g., water, ethanol) | Minimizes the use of hazardous and volatile organic compounds. researchgate.net |

| Green Catalysis | Can replace toxic reagents, be recycled, and often allows for milder reaction conditions. |

Future Research Directions

Future research in the green synthesis of this compound should focus on integrating multiple green chemistry principles. The development of a one-pot, multi-component reaction using a recyclable catalyst in a green solvent would be an ideal synthetic route. Further investigation into enzymatic or whole-cell biocatalysis could also provide highly selective and environmentally friendly methods for the synthesis of this and related pyrimidine derivatives. As the demand for sustainable chemical manufacturing grows, the adoption of these green approaches will be crucial for the environmentally responsible production of important pharmaceutical building blocks.

Q & A

Q. What are the recommended synthetic routes for 2-amino-5-bromo-4-methoxypyrimidine, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves heating 5-bromo-4-methoxypyrimidine derivatives with ammonia or amine precursors under reflux conditions. For example, refluxing 2-methylthiopyrimidines with amines (e.g., cyclohexylamine) in polar solvents (e.g., ethanol/water mixtures) followed by acidification can yield the desired product . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency.

- Temperature control : Prolonged heating (>12 hours) ensures complete conversion.

- Purification : Crystallization from ethanol or ethyl acetate enhances purity.

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to characterize the structural features of this compound?

Methodological Answer:

- ¹H/¹³C NMR : The amino group (NH₂) resonates at δ 5.5–6.5 ppm (broad singlet), while the methoxy group (OCH₃) appears as a sharp singlet at δ 3.8–4.0 ppm. The bromine atom deshields adjacent carbons, shifting C5 to δ 110–120 ppm in ¹³C NMR .

- IR Spectroscopy : Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and C-Br (550–650 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks at m/z 203–205 ([M+H]⁺) validate the molecular formula (C₅H₆BrN₃O).

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectral data for this compound?

Methodological Answer: Discrepancies often arise from solvent effects or incomplete basis sets in computational models. To address this:

- Hybrid DFT Methods : Use B3LYP/6-311++G(d,p) with solvent (e.g., DMSO) corrections to simulate NMR shifts .

- Empirical Validation : Compare computed vibrational frequencies (IR) with experimental data, adjusting for anharmonicity.

- X-ray Diffraction (XRD) : Resolve ambiguities in bond lengths/angles (e.g., C-Br = 1.89–1.92 Å) to refine computational models .

Q. How do intermolecular interactions (e.g., halogen bonding) influence the crystallographic packing of this compound?

Methodological Answer: In crystal lattices, halogen bonding (Br···N) and hydrogen bonding (NH₂···OCH₃) drive packing efficiency. For example:

- Br···N Interactions : Short contacts (~3.09–3.10 Å) stabilize layered structures .

- Hydrogen Bonding : NH₂ acts as a donor to methoxy oxygen, forming chains along the a-axis (Fig. 2 in ).

Table 1: Key crystallographic parameters from XRD analysis

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Br···N Distance | 3.094 Å |

| C-Br Bond Length | 1.91 Å |

Q. What methodologies are suitable for evaluating its potential as a kinase inhibitor in drug discovery?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to kinase targets (e.g., EGFR, BRAF).

- Molecular Docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets .

- In Vitro Assays : Test inhibition of kinase activity via ADP-Glo™ assays (IC50 determination).

- SAR Studies : Modify the methoxy/bromo groups to assess impact on potency and selectivity .

Safety and Handling Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine powders.

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across studies?

Methodological Answer:

- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM).

- Cell Line Validation : Use isogenic cell lines to rule out genetic variability.

- Metabolic Stability Assays : Test compound stability in liver microsomes to identify false negatives due to rapid degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.